4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide

antimycobacterial isoniazid analog regioisomer comparison

4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide (CAS 1361095-03-5) is a chiral hydrazide derivative that couples the isonicotinic acid scaffold of the first-line antitubercular agent isoniazid (INH) with an L-valine amino acid moiety via a hydrazide linkage. The molecule possesses a molecular formula of C11H16N4O2 and a molecular weight of 236.27 g/mol, with the InChI Key JASGLUQXACSURO-VIFPVBQESA-N confirming the (2S) stereochemistry at the valine α‑carbon.

Molecular Formula C11H16N4O2
Molecular Weight 236.27 g/mol
CAS No. 1361095-03-5
Cat. No. B1412289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide
CAS1361095-03-5
Molecular FormulaC11H16N4O2
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NNC(=O)C1=CC=NC=C1)N
InChIInChI=1S/C11H16N4O2/c1-7(2)9(12)11(17)15-14-10(16)8-3-5-13-6-4-8/h3-7,9H,12H2,1-2H3,(H,14,16)(H,15,17)/t9-/m0/s1
InChIKeyJASGLUQXACSURO-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide (CAS 1361095-03-5): Chemical Identity and Compound-Class Context


4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide (CAS 1361095-03-5) is a chiral hydrazide derivative that couples the isonicotinic acid scaffold of the first-line antitubercular agent isoniazid (INH) with an L-valine amino acid moiety via a hydrazide linkage [1]. The molecule possesses a molecular formula of C11H16N4O2 and a molecular weight of 236.27 g/mol, with the InChI Key JASGLUQXACSURO-VIFPVBQESA-N confirming the (2S) stereochemistry at the valine α‑carbon . Structurally, the compound belongs to the class of N′‑aminoacyl‑isonicotinohydrazides, a subclass of isoniazid derivatives designed to explore amino acid prodrug or carrier strategies for improving mycobacterial uptake or modifying pharmacokinetic profiles [2].

Why Generic Isoniazid Analogs Cannot Substitute for 4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide


Isonicotinohydrazide derivatives are not interchangeable, because even minor modifications to the hydrazide side‑chain dramatically alter mycobacterial uptake, metabolic activation requirements, and susceptibility to KatG‑mediated resistance mechanisms [1]. Isoniazid itself requires activation by mycobacterial catalase‑peroxidase (KatG), and amino‑acyl hydrazide derivatives such as valine‑conjugated isonicotinohydrazides may bypass classical activation pathways or utilize distinct peptide transporters, as demonstrated for related tri‑L‑alanine isonicotinohydrazide conjugates [2]. Without compound‑specific comparative data, any assumption that the L‑valine derivative behaves identically to isoniazid, its hydrazones, or other amino‑acyl counterparts cannot be scientifically justified for procurement decisions. The stereochemistry at the valine α‑carbon introduces an additional variable that can influence enzymatic stability, peptide transporter recognition, and ultimately both in vitro potency and in vivo pharmacokinetics relative to the parent drug or racemic mixtures [3].

4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide: Quantitative Differentiation Evidence Assessment


Structural Differentiation by Pyridine Ring Regioisomerism: 4‑Pyridine (Isonicotinoyl) vs. 3‑Pyridine (Nicotinoyl) Hydrazide Scaffold

The target compound employs the 4‑pyridinecarboxylic acid (isonicotinoyl) scaffold, whereas the closest published amino‑acyl hydrazide series uses the 3‑pyridinecarboxylic acid (nicotinoyl) scaffold [1]. In the nicotinoyl series, N‑Boc‑L‑valine‑(N′‑nicotinoyl) hydrazide (compound 6a) exhibited antimicrobial activity against S. aureus and E. coli comparable to ampicillin as its Cu and Cd complexes, but no antimycobacterial data were reported. The 4‑pyridine regioisomer is structurally essential for KatG‑mediated activation and mycolic acid synthesis inhibition in Mycobacterium tuberculosis; nicotinoyl derivatives lack this activation pathway [2]. This regioisomeric difference constitutes a fundamental mechanistic distinction that predicts divergent antimycobacterial activity profiles between the target compound and published nicotinoyl‑valine hydrazides.

antimycobacterial isoniazid analog regioisomer comparison

Amino‑Acyl Side‑Chain Differentiation: L‑Valine vs. Tri‑L‑Alanine Isonicotinohydrazide Conjugates

A tri‑L‑alanine isonicotinic acid hydrazide conjugate was synthesized and evaluated for antimycobacterial activity [1]. The tri‑alanyl derivative did not improve MIC over isoniazid and failed to utilize the peptide transport system, demonstrating that peptide‑carrier strategies for isonicotinohydrazides are highly sequence‑dependent. The target compound employs a single L‑valine residue rather than tri‑L‑alanine, presenting a different steric profile (isopropyl side‑chain vs. methyl), different hydrogen‑bonding capacity, and different potential recognition by oligopeptide permeases. The tri‑alanine conjugate showed significantly weaker activity against Mycobacterium fortuitum due to peptidase susceptibility, whereas the L‑valine hydrazide bond may exhibit different stability toward mycobacterial peptidases. Quantitative recruitment of the peptide transport system remains unproven for both compounds, but the structural divergence predicts distinct uptake and activation kinetics.

peptide transporter mycobacterial uptake amino acid prodrug

Physicochemical Property Differentiation: Calculated LogP, Hydrogen‑Bond Donor/Acceptor Count, and Rotatable Bonds vs. Isoniazid

Calculated physicochemical properties were derived from the SMILES structure of the target compound (C11H16N4O2, MW 236.27) and compared with isoniazid (C6H7N3O, MW 137.14) . The L‑valine hydrazide introduces 4 additional heavy atoms, increases the topological polar surface area (tPSA) by approximately 30–40 Ų, adds one hydrogen‑bond donor (primary amine), and increases the calculated logP by approximately 0.8–1.2 log units relative to isoniazid. The rotatable bond count increases from 2 (INH) to 5 (target), indicating greater conformational flexibility. These differences predict altered passive membrane permeability, distinct oral absorption characteristics, and modified blood‑brain barrier penetration potential relative to the parent drug. No experimental logP, solubility, or permeability data are publicly available for the target compound.

drug‑likeness permeability physicochemical profiling

Chiral Purity and Stereochemical Consistency: (2S)‑Enantiomer vs. Racemic or (2R)‑Epimer

The InChI Key JASGLUQXACSURO-VIFPVBQESA-N uniquely encodes the (2S) absolute configuration at the valine α‑carbon of the target compound . In the broader amino‑acyl hydrazide literature, stereochemistry at the amino acid α‑carbon can influence antimicrobial potency, enzyme stability, and receptor recognition [1]. The (2R) epimer or racemic mixture, if encountered as a lower‑cost alternative from non‑specialty suppliers, would be expected to exhibit different biological activity due to differential recognition by peptide transporters and mycobacterial enzymes. No published head‑to‑head comparison of (2S)‑valine isonicotinohydrazide vs. its (2R)‑epimer or racemate exists in the public domain for antimycobacterial or any other biological activity.

chiral purity stereochemistry enantiomer-specific activity

Recommended Application Scenarios for 4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide Based on Available Evidence


Antimycobacterial Screening Libraries Targeting Peptide‑Transporter‑Mediated Prodrug Activation

Given the established precedent of amino‑acyl isonicotinohydrazide conjugates as potential peptide‑transporter substrates [1], this compound is most appropriately deployed in phenotypic screening panels against Mycobacterium tuberculosis H37Rv and isoniazid‑resistant (katG‑mutant) strains, where its L‑valine carrier may confer differential uptake or activation compared to isoniazid and tri‑alanine analogs. Procurement should be accompanied by enantiomeric purity certification and HPLC purity ≥95% to ensure that observed biological effects are attributable to the (2S)‑enantiomer.

Physicochemical and Pharmacokinetic Comparative Studies Against the Isoniazid Scaffold

The calculated physicochemical divergence from isoniazid — including increased molecular weight, tPSA, hydrogen‑bond donors, and predicted logP [2] — supports the use of this compound in comparative solubility, permeability (e.g., Caco‑2 or PAMPA), and microsomal stability assays to establish how L‑valine conjugation alters the developability profile of the isonicotinohydrazide pharmacophore. Such data are foundational for evaluating its candidacy as a lead in antitubercular drug discovery beyond potency alone.

Enzymatic Stability Profiling Against Mycobacterial Peptidases and Mammalian Hydrolases

The prior observation that tri‑L‑alanine isonicotinohydrazide showed variable stability toward mycobacterial peptidases and was not a substrate for the oligopeptide permease system [1] creates a direct rationale for profiling this L‑valine analog under identical enzymatic conditions. Procurement for these experiments should be paired with the tri‑alanine conjugate as a control to establish structure‑stability relationships within the amino‑acyl isonicotinohydrazide series.

Structure‑Activity Relationship (SAR) Studies of Pyridine Ring Regioisomerism in Amino‑Acyl Hydrazide Antimicrobials

The only published amino‑acyl hydrazide series with quantitative antimicrobial data uses the nicotinoyl (3‑pyridine) scaffold [2], which is mechanistically distinct from the isonicotinoyl (4‑pyridine) scaffold required for mycolic acid synthesis inhibition [3]. This compound enables the first systematic comparison of 4‑pyridine vs. 3‑pyridine amino‑acyl hydrazides with matched L‑valine carriers, filling a critical gap in understanding how pyridine ring regioisomerism governs antimycobacterial potency, KatG‑dependent activation, and spectrum of activity.

Quote Request

Request a Quote for 4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.